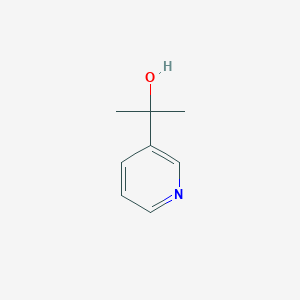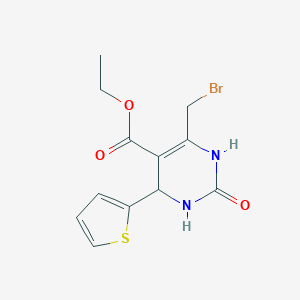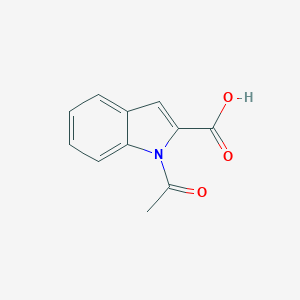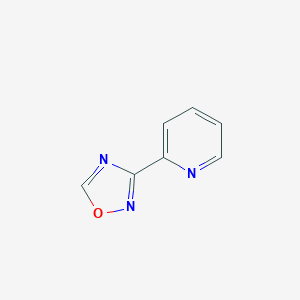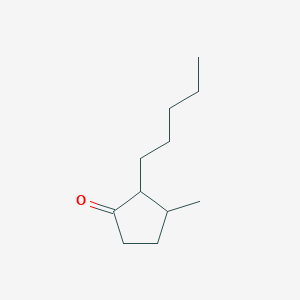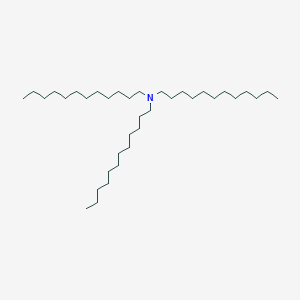
Tridodecylamin
Übersicht
Beschreibung
Tridodecylamine, also known as trilaurylamine, is a tertiary amine with the chemical formula C₃₆H₇₅N. It consists of three dodecyl groups attached to a central nitrogen atom. This compound is a clear, slightly yellow liquid with a molecular weight of 521.99 g/mol . It is known for its hydrophobic and cationic properties, making it useful in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Tridodecylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an extractant for rare earth elements and as a phase transfer catalyst in organic synthesis
Biology: Tridodecylamine acts as an ionophore, facilitating the transport of ions across biological membranes.
Industry: Tridodecylamine is employed in the extraction of metals, wastewater treatment, and as a surfactant in various industrial processes
Wirkmechanismus
Biochemische Analyse
, is a compound consisting of three dodecyl groups attached to a central nitrogen atom. .
Biochemical Properties
Tridodecylamine plays a significant role in biochemical reactions, particularly in ion transport. It acts as an ionophore, facilitating the movement of ions such as hydrogen ions across biological membranes. This property is crucial in maintaining ion gradients and pH balance within cells. Tridodecylamine interacts with various enzymes and proteins, including those involved in ion transport and membrane stability. For instance, it can bind to and modulate the activity of ion channels and transporters, influencing cellular ion homeostasis .
Cellular Effects
Tridodecylamine affects various types of cells and cellular processes. It influences cell function by altering ion gradients and membrane potential, which are critical for processes such as cell signaling, gene expression, and cellular metabolism. In particular, tridodecylamine can impact cell signaling pathways by modulating the activity of ion channels and transporters, leading to changes in intracellular ion concentrations. These changes can subsequently affect gene expression and metabolic pathways, highlighting the compound’s broad impact on cellular function .
Molecular Mechanism
At the molecular level, tridodecylamine exerts its effects through binding interactions with biomolecules. It can bind to ion channels and transporters, altering their conformation and activity. This binding can either inhibit or activate these proteins, depending on the specific context. Additionally, tridodecylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s ability to affect a wide range of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tridodecylamine can change over time. The compound’s stability and degradation are important factors to consider. Tridodecylamine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to tridodecylamine can lead to changes in cellular function, including alterations in ion homeostasis and metabolic activity. These temporal effects highlight the importance of careful experimental design and monitoring when using tridodecylamine in research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridodecylamine is typically synthesized through the reaction of dodecylamine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of tridodecylamine .
Industrial Production Methods: In industrial settings, tridodecylamine is produced by the alkylation of dodecylamine with dodecyl chloride or bromide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation under reduced pressure to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Tridodecylamine undergoes various chemical reactions, including:
Oxidation: Tridodecylamine can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary and primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the dodecyl groups can be replaced by other alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary and primary amines.
Substitution: Alkylated or arylated amines
Vergleich Mit ähnlichen Verbindungen
Trioctylamine: Similar in structure but with shorter alkyl chains.
Tridecylamine: Contains one less dodecyl group.
Didodecylamine: Contains two dodecyl groups instead of three
Uniqueness: Tridodecylamine’s uniqueness lies in its three long dodecyl chains, which impart distinct hydrophobic and cationic properties. This makes it particularly effective as an extractant and ionophore compared to its counterparts with shorter or fewer alkyl chains .
Eigenschaften
IUPAC Name |
N,N-didodecyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZDQOUHBYYPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047056 | |
| Record name | N,N-Didodecyl-1-dodecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Dodecanamine, N,N-didodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridodecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tridodecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
102-87-4 | |
| Record name | Tridodecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Didodecyl-1-dodecanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridodecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanamine, N,N-didodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Didodecyl-1-dodecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridodecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRILAURYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF36T21U17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tridodecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15.7 °C | |
| Record name | Tridodecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tridodecylamine acts as an extractant by forming acid-amine complexes with carboxylic acids. This complex, stabilized by hydrogen bonding, exhibits higher solubility in the organic phase (typically a non-polar solvent like kerosene or 1-octanol) than in the aqueous phase, thus enabling extraction. [, , , , , ]
ANone: In SLM systems, tridodecylamine acts as a carrier molecule within the membrane. It binds to the target dye molecules in the feed solution, facilitating their transport across the membrane and into the stripping solution, where they are released. [, , , , , ]
ANone: As a neutral carrier ionophore, tridodecylamine selectively binds to hydrogen ions (H+). This interaction alters the electrical potential across the electrode membrane, enabling the measurement of pH changes in the surrounding solution. [, , , , ]
ANone: The molecular formula of tridodecylamine is C36H75N, and its molecular weight is 522.03 g/mol.
ANone: Fourier transform infrared spectroscopy (FTIR) is commonly used to identify the characteristic functional groups of tridodecylamine, particularly the N-H stretching vibration. []
ANone: Membrane stability and extraction efficiency are influenced by factors like the choice of diluent, membrane support material, operating temperature, and the presence of other chemicals that might interact with tridodecylamine. [, , , ]
ANone: The diluent's polarity and its ability to solvate the acid-amine complex significantly influence the extraction efficiency. For instance, diluents like 1-octanol have shown better performance than less polar options. [, , , , ]
ANone: Yes, tridodecylamine hydrochloride has been successfully employed as a phase-transfer catalyst in the esterification reaction of disodium azelate salt with dodecyl chloride to produce didodecyl azelate. []
ANone: While not extensively explored in the provided research papers, computational chemistry could be used to model the interactions between tridodecylamine and target molecules, predict extraction efficiencies with different diluents, and explore the formation and stability of acid-amine complexes.
ANone: Research shows that N,N-dimethylhexadecylamine (DMHA), with its long alkyl chain, is a more efficient pore expander for MCM-41 silicas compared to trialkylamines with shorter chains like trioctylamine and tridodecylamine. []
ANone: Oleic acid acts as a competitive displacer in the back extraction step. It forms a complex with tridodecylamine, displacing the previously extracted shikimic or quinic acid, thus facilitating their recovery. Higher temperatures enhance the effectiveness of this displacement. [, ]
ANone: These aspects are not directly addressed in the provided research, which primarily focuses on the chemical and physical properties of tridodecylamine in specific applications like extraction, sensing, and catalysis.
ANone: Yes, tributyl phosphate (TBP) and Amberlite LA-2 are examples of alternative extractants used for carboxylic acid separation. The choice of the most efficient extractant depends on the specific acid, desired purity, and process conditions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


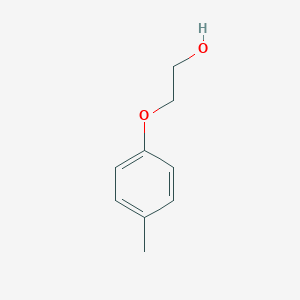
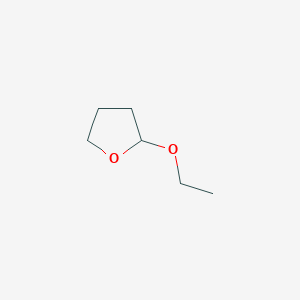

![(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B85400.png)
